4-[(5E)-5-[(FURAN-2-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID
Description
4-[(5E)-5-[(Furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a (5E)-configured furan-2-ylmethylidene group and a butanoic acid side chain. The compound’s structure features:
- A thiazolidinone ring with a thiocarbonyl (C=S) group at position 2 and a ketone (C=O) at position 4.
- A butanoic acid chain at position 3, enhancing solubility and enabling hydrogen bonding .
Properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c14-10(15)4-1-5-13-11(16)9(19-12(13)18)7-8-3-2-6-17-8/h2-3,6-7H,1,4-5H2,(H,14,15)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNQGVLYSOUCNH-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid, also known by its CAS number 372508-48-0, is a thiazolidine derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C16H12ClNO5S3
- Molecular Weight : 429.92 g/mol
- IUPAC Name : 2-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid
Physical Properties
The compound is typically found as a solid powder with a purity of around 95% and is soluble in various organic solvents.
Antioxidant Activity
Research indicates that compounds similar to thiazolidine derivatives exhibit significant antioxidant properties. These properties are primarily attributed to the presence of the furan moiety, which enhances electron donation capabilities, thereby neutralizing free radicals.
Antimicrobial Properties
Studies have demonstrated that thiazolidine derivatives possess antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic processes.
Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Candida albicans | 40 µg/mL |
Anticancer Potential
Preliminary studies have shown that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: In Vitro Analysis
In a study conducted on human breast cancer cell lines (MCF7), treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit certain enzymes implicated in disease processes. For instance, it has shown inhibitory effects on enzymes like cyclooxygenase (COX), which are involved in inflammatory pathways.
Cellular Mechanisms
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, the compound protects cells from oxidative stress.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to programmed cell death.
Research Findings
Several studies have highlighted the multifaceted biological activities of this compound:
- Antioxidant Studies : An evaluation using DPPH and ABTS assays confirmed its strong radical scavenging ability.
- Cytotoxicity Assays : In vitro assays revealed IC50 values indicating effective cytotoxicity against various cancer cell lines.
- Enzyme Inhibition Tests : The compound demonstrated significant inhibition of COX enzymes, which could be beneficial in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives exhibit diverse pharmacological activities, influenced by substituents on the methylidene group, acid chain length, and stereochemistry. Below is a detailed comparison of the target compound with its structural analogs:
Substituent Variations on the Methylidene Group
The aromatic/heteroaromatic substituent at the 5-position significantly impacts electronic properties and steric bulk:
Key Observations:
Acid Chain Length Modifications
The carboxylic acid chain length influences solubility and interactions with polar residues:
Key Observations:
- Longer chains (e.g., hexanoic) enhance lipophilicity, favoring membrane penetration but risking aggregation .
- Shorter chains (e.g., propanoic) improve aqueous solubility, beneficial for formulation .
Stereochemical Considerations
The (5E)-configuration is conserved in most analogs, but Z-isomers are reported in some cases:
Key Observations:
- E-isomers dominate due to synthetic accessibility and stable conjugated systems .
- Z-isomers are less common and may exhibit distinct biological profiles due to steric effects .
Research Findings and Implications
Solubility-Lipophilicity Balance: The butanoic acid chain in the target compound offers a compromise between solubility (via the carboxylic acid) and moderate lipophilicity for cellular uptake .
Electrostatic Interactions : Halogenated derivatives (Cl, F) may enhance interactions with charged residues in target proteins .
Steric Effects : Bulky substituents (e.g., bromophenyl-furan) could limit binding to shallow protein pockets but improve selectivity .
Q & A
Q. What are the key structural features of the compound, and how do they influence its reactivity?
The compound features a thiazolidinone core with a conjugated exocyclic double bond, a furan-2-yl substituent, and a butanoic acid side chain. The thiazolidinone ring’s 4-oxo and 2-sulfanylidene groups enhance electrophilicity, enabling nucleophilic attacks or redox reactions. The furan moiety contributes π-electron density, facilitating cycloaddition or electrophilic substitution, while the butanoic acid chain allows for solubility modulation and bio-conjugation .
Q. What are the common synthetic routes for this compound, and what parameters critically affect yield?
Synthesis typically involves:
- Step 1 : Condensation of a substituted furfural with a thiazolidinone precursor (e.g., via Knoevenagel reaction) to form the exocyclic double bond.
- Step 2 : Functionalization of the butanoic acid side chain using carbodiimide coupling or ester hydrolysis. Critical parameters include solvent polarity (e.g., DMF for solubility), temperature (60–80°C for optimal Knoevenagel kinetics), and catalysts (e.g., piperidine for imine formation) .
Q. What analytical techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the exocyclic double bond (E-configuration) and furan substitution.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) stretches.
- X-ray Crystallography : Resolves stereochemical ambiguities in the thiazolidinone ring .
Q. What initial biological screening methods are used to evaluate its bioactivity?
- Enzyme Inhibition Assays : Target enzymes like cyclooxygenase (COX) or tyrosine kinases, using spectrophotometric monitoring of co-factor depletion.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antimicrobial Disk Diffusion : Zone-of-inhibition measurements against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers optimize the synthetic route for scalability and purity?
- Continuous Flow Reactors : Enhance reaction homogeneity and reduce side products in exocyclic double-bond formation.
- High-Throughput Screening : Test solvent/catalyst combinations (e.g., ionic liquids vs. THF) to maximize yield.
- Purification : Use recrystallization (ethanol/water) or preparative HPLC with C18 columns to isolate >95% pure product .
Q. How can contradictions in reported biological activities be resolved?
- Comparative SAR Studies : Synthesize analogs with modified substituents (e.g., replacing furan with thiophene) to isolate activity contributors.
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site) and validate via mutagenesis .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target enzymes.
- CRISPR-Cas9 Knockdown : Silence putative targets (e.g., NF-κB) in cell lines to assess pathway dependency.
- Metabolomics : LC-MS profiling to track downstream metabolite changes post-treatment .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Substituent Variation : Replace the furan with bioisosteres (e.g., pyrrole) or modify the butanoic acid chain length.
- Parallel Synthesis : Use Ugi multicomponent reactions to generate a library of 50+ analogs for high-throughput screening .
Q. What strategies mitigate instability during biological assays?
- pH Stabilization : Use phosphate buffers (pH 7.4) to prevent thione oxidation.
- Light Exclusion : Store solutions in amber vials to avoid photodegradation of the exocyclic double bond.
- Serum Protein Binding : Pre-incubate with bovine serum albumin (BSA) to mimic in vivo conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
